(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
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Description
(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a useful research compound. Its molecular formula is C21H24FNO3 and its molecular weight is 357.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Synthesis and Absorption Properties : A study by Bojinov and Panova (2007) introduced novel benzo[de]isoquinoline-1,3-dione fluorophores for potential use in organic electronics or fluorescence applications, emphasizing the utility of combining benzotriazole UV absorbers with Hindered Amine Light Stabilizers (HALS) units (Bojinov & Panova, 2007).
Ultrasound Irradiation Synthesis : Thirumalai, Murugan, and Ramakrishnan (2006) demonstrated the efficacy of ultrasound irradiation in the synthesis of methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates, showcasing an innovative approach to chemical synthesis (Thirumalai et al., 2006).
Chemical Properties and Applications
EPR Study of Radical Intermediates : An EPR study by Gunstone et al. (1991) on 1,2-dihydro-6-ethoxy-2,2,4-trimethyl- and 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radicals provided valuable insights into the behavior of these radicals in solution, which could have implications for understanding the oxidative stability of similar compounds (Gunstone et al., 1991).
Cyclopropa-Fused Quinones : Research by Collis, Jayatilaka, and Wege (1997) explored the generation and trapping of cyclopropa-fused quinones, which are of interest due to their reactivity and potential applications in synthetic chemistry (Collis et al., 1997).
Diastereoselective Construction : Wang et al. (2020) reported on the diastereoselective construction of cyclopropane-fused tetrahydroquinolines, highlighting a novel and efficient method for creating complex heterocyclic structures with potential pharmaceutical applications (Wang et al., 2020).
Potential for Biological Activity
- Novel Antibacterial Compounds : Odagiri et al. (2013) designed and synthesized novel quinoline derivatives with potent antibacterial activity against respiratory pathogens, illustrating the therapeutic potential of structurally complex quinolines (Odagiri et al., 2013).
properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-12-5-6-13-11-14(22)7-8-15(13)23(12)18(26)21-10-9-20(4,19(21,2)3)16(24)17(21)25/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABARDPINZXVMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C34CCC(C3(C)C)(C(=O)C4=O)C)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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